2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride
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Overview
Description
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is a derivative of nicotinamide riboside, a form of vitamin B3It is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride typically involves the acetylation of nicotinamide riboside. The process begins with the protection of the hydroxyl groups of nicotinamide riboside using acetyl groups. This is followed by the chlorination of the ribose moiety to introduce the chloride ion .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. One such method includes the use of acetone as a solvent for the chlorination of 1,2,3,5-tetra-O-acyl-D-ribofuranose, followed by coupling with nicotinamide . This method is cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles like hydroxide or amine, often in aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders and age-related diseases by replenishing NAD+ levels.
Industry: Utilized in the production of dietary supplements and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in redox reactions, playing a vital role in cellular metabolism, DNA repair, and signaling pathways. The compound is converted into NAD+ through a series of enzymatic reactions, thereby replenishing NAD+ levels in cells .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Riboside Chloride: Another derivative of nicotinamide riboside, used as a dietary supplement.
Nicotinamide Mononucleotide (NMN): A precursor to NAD+, similar in function but different in structure.
Nicotinic Acid: A form of vitamin B3, used to restore NAD+ levels but with different metabolic pathways.
Uniqueness
2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other nicotinamide riboside derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H21ClN2O8 |
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Molecular Weight |
416.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(3-carbamoylpyridin-1-ium-1-yl)oxolan-2-yl]methyl acetate;chloride |
InChI |
InChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1 |
InChI Key |
ZGVWQOFMCJVXOV-PDINMNNVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-] |
Origin of Product |
United States |
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